molecular formula C16H26N2O2 B1296648 Benzyl (8-aminooctyl)carbamate CAS No. 66095-19-0

Benzyl (8-aminooctyl)carbamate

Cat. No.: B1296648
CAS No.: 66095-19-0
M. Wt: 278.39 g/mol
InChI Key: XUPJSKSDZXQOJN-UHFFFAOYSA-N
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Description

Benzyl (8-aminooctyl)carbamate, also known as this compound, is a polar organic compound with the molecular formula C16H26N2O2 and a molecular weight of 278.39 g/mol. This compound has gained attention in the scientific community due to its various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (8-aminooctyl)-, phenylmethyl ester typically involves the reaction of 8-aminooctanol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

Industrial production methods for carbamic acid, (8-aminooctyl)-, phenylmethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (8-aminooctyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Benzyl (8-aminooctyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of carbamic acid, (8-aminooctyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (8-aminooctyl)-, methyl ester
  • Carbamic acid, (8-aminooctyl)-, ethyl ester
  • Carbamic acid, (8-aminooctyl)-, propyl ester

Uniqueness

Benzyl (8-aminooctyl)carbamate is unique due to its phenylmethyl ester group, which imparts distinct chemical properties such as increased hydrophobicity and stability compared to its methyl, ethyl, and propyl counterparts .

Properties

IUPAC Name

benzyl N-(8-aminooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c17-12-8-3-1-2-4-9-13-18-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPJSKSDZXQOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340181
Record name Carbamic acid, (8-aminooctyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66095-19-0
Record name Carbamic acid, (8-aminooctyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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